molecular formula C17H14O3 B1600103 4-Benzoylphenyl methacrylate CAS No. 56467-43-7

4-Benzoylphenyl methacrylate

Cat. No.: B1600103
CAS No.: 56467-43-7
M. Wt: 266.29 g/mol
InChI Key: RYWGNBFHIFRNEP-UHFFFAOYSA-N
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Description

4-Benzoylphenyl methacrylate is an organic compound with the molecular formula C₁₇H₁₄O₃. It is a derivative of methacrylic acid and benzophenone, characterized by the presence of a benzoyl group attached to the phenyl ring of methacrylate. This compound is known for its versatility and is used in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylphenyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-hydroxybenzophenone. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality .

Mechanism of Action

4-Benzoylphenyl methacrylate acts as a photosensitizer, producing free radicals or ions under ultraviolet light. These reactive species can initiate polymerization or other photochemical reactions. The benzoyl group in the compound plays a crucial role in absorbing ultraviolet light and facilitating the generation of reactive intermediates .

Comparison with Similar Compounds

    Methyl methacrylate: Another methacrylate ester used in polymer synthesis.

    Benzophenone: A compound with similar photoreactive properties.

Uniqueness: 4-Benzoylphenyl methacrylate combines the properties of methacrylate esters and benzophenone, making it a versatile compound with unique photoreactive and polymerizable characteristics. Its ability to act as both a monomer and a photosensitizer sets it apart from other similar compounds .

Properties

IUPAC Name

(4-benzoylphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGNBFHIFRNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019359
Record name 4-Benzoylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56467-43-7
Record name 4-Benzoylphenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56467-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask equipped with a magnetic stirrer bar and an addition funnel was added 4-hydroxybenzophenone (1 g, 5.04 mmol) and CH2Cl2 (35 mL). The mixture was cooled to 0° C. and methacryloyl chloride (0.39 mL, 4.04 mmol) was added in one portion. After 30 minutes, triethylamine (0.7 mL, 5.04 mmol) dissolved in CH2Cl2 (10 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to stir for a further 1 hour at 0° C. and then at room temperature for 3 hours. After this time, the organic mixture was washed with 0.1% NaOH (3×100 mL) and water (5×100 mL). The combined organic layers were dried over MgSO4 and then concentrated in vacuo to afford a crude product. The crude product was purified by column chromatography (100% CH2Cl2) to provide the compound as a white solid (yield=75%, 1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

Prepared from 6.0 g of 4-hydroxybenzophenone and 4.4 ml of methacryloyl chloride in 70 ml of pyridine. Recrystallized from ethyl acetate-ethanol-water; M.P.~69.5°-70.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes BPMA a suitable component for creating crosslinked polymer networks, and what are the benefits of such networks in material science?

A1: BPMA features a photoactive benzophenone group that facilitates crosslinking upon UV irradiation [, ]. This crosslinking capability allows for the creation of stable polymer networks with enhanced mechanical properties and resistance to solvents [, ]. These properties make BPMA-containing polymers suitable for applications such as coatings, adhesives, and biomaterials.

Q2: How does the incorporation of BPMA affect the thermal properties of copolymers?

A2: Studies have shown that incorporating BPMA into copolymers generally increases their glass transition temperature (Tg) []. This increase in Tg is attributed to the rigid structure of the benzophenone moiety, which hinders chain mobility and enhances thermal stability.

Q3: Can you explain the role of BPMA in the development of organic electrochromic devices (ECDs) and how it contributes to their performance?

A3: BPMA plays a crucial role in ECDs by enabling the fabrication of highly transparent and electrochemically stable ion storage layers []. When copolymerized with 2,2,6,6-tetramethyl-4-piperidinyloxy methacrylate (PTMA) and subsequently photo-crosslinked, the resulting thin film exhibits improved electrochemical stability due to reduced dissolution in electrolytes []. This enhanced stability, coupled with high transparency, makes BPMA-containing polymers promising candidates for use in ECDs.

Q4: How does BPMA contribute to the fabrication of fluorescent nanogels, and what makes these nanogels unique?

A4: BPMA serves as a precursor to create aggregation-induced emission (AIE)-active spacers within nanogels []. Through a multi-step synthesis, the benzophenone groups of BPMA are converted into tetraphenylethylene (TPE) units, which act as AIE luminogens []. These nanogels exhibit strong fluorescence in both aggregated and dilute solutions due to the restricted movement of TPE within the crosslinked network []. This property makes them valuable for applications like fluorescent macromolecular additives and imaging probes.

Q5: How can the epoxide content be controlled in BPMA-containing copolymers, and what are the potential applications of such control?

A5: The epoxide content in BPMA-containing copolymers can be precisely controlled by adjusting the ratio of glycidyl methacrylate during copolymerization []. This control allows for tailoring the material's properties, such as its reactivity towards ring-opening reactions []. By controlling the epoxide content, researchers can fine-tune the surface functionality of coatings for applications like biopatterning, active packaging, and nanotechnology [].

Q6: What are the implications of BPMA's photoactive nature in the context of degradable anti-biofouling coatings?

A6: The photoactive benzophenone group in BPMA enables UV-induced crosslinking, leading to the formation of stable coatings []. Furthermore, this photoactivity can be harnessed to control the degradation rate of these coatings []. By adjusting the composition of copolymers containing BPMA and other degradable components, researchers can fine-tune the degradation rate and swelling ratio of the coatings, enabling the development of materials with predictable lifetimes for applications like marine anti-biofouling coatings [].

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